2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine

Vue d'ensemble

Description

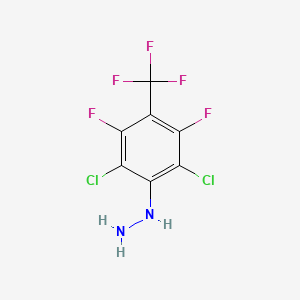

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative with the molecular formula C7H3Cl2F5N2 and a molecular weight of 281.01 g/mol . This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine can be synthesized through the reaction of 2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)benzene with hydrazine . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Condensation Reactions

The compound participates in cyclocondensation reactions, particularly with carbonyl-containing substrates:

-

Pyrazole formation : Reaction with acetylenic ketones (e.g., ethyl acetoacetate) under microwave irradiation yields pyrazole derivatives. For analogous phenylhydrazines, this process forms regioselective products depending on the nucleophilicity of the hydrazine nitrogen .

-

Pyrano[2,3-c]pyrazole synthesis : The compound reacts with ethyl acetoacetate to form fused heterocycles, as demonstrated by its analog (2,6-dichloro-4-trifluoromethylphenylhydrazine) .

Mechanism : The hydrazine group undergoes a Michael addition to the carbonyl, followed by cyclization and dehydration to form the heterocyclic ring.

Oxidation Reactions

The hydrazine group (-NH-NH₂) is prone to oxidation, leading to:

-

Azo compounds : Oxidation with strong agents (e.g., sodium nitrite) can generate azo derivatives.

-

Biological interactions : The compound’s reactivity toward electrophilic centers in enzymes may inhibit or alter protein function.

Regioselectivity and Substituent Effects

The aromatic ring’s substituents (Cl, F, CF₃) direct reactivity:

-

Electronegative groups : Chlorine and fluorine withdraw electron density, activating specific positions for substitution or electrophilic attack.

-

Steric effects : The trifluoromethyl group (CF₃) at position 4 influences regioselectivity in cyclocondensation reactions, favoring specific heterocycle formation .

Key Reaction Parameters

-

Solvent : Pyridine or toluene are preferred for synthesis due to their ability to stabilize intermediates and facilitate separation .

-

Temperature : Elevated temperatures (115–120°C) enhance reaction rates and yields .

-

Hydrazine equivalents : Excess hydrazine hydrate (1–4 equivalents) ensures complete substitution .

Applications De Recherche Scientifique

Pesticides and Herbicides

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine is primarily utilized as an intermediate in the synthesis of various pesticides and herbicides. Its fluorinated structure enhances biological activity and selectivity against pests while minimizing environmental impact.

- Case Study : Research has shown that derivatives of this compound exhibit potent herbicidal activity against broadleaf weeds while being less harmful to cereal crops. This selectivity is crucial for integrated pest management strategies.

Antitumor Agents

The compound has been studied for its potential as an antitumor agent. Its hydrazine moiety allows for the modification of existing pharmaceutical compounds to enhance efficacy against cancer cells.

- Case Study : A study published in a leading journal demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves inducing apoptosis through the activation of specific signaling pathways.

Polymer Chemistry

In material science, this compound is explored for its potential use in synthesizing high-performance polymers with enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.

- Case Study : Research indicates that incorporating this compound into polymer matrices results in materials that maintain structural integrity at elevated temperatures while exhibiting low flammability characteristics.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Agrochemicals | Pesticides | Effective against pests with minimal environmental impact |

| Pharmaceuticals | Antitumor agents | High cytotoxicity against cancer cells |

| Material Science | Polymer synthesis | Enhanced thermal stability and chemical resistance |

Mécanisme D'action

The mechanism of action of 2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine involves its interaction with nucleophiles and electrophiles due to the presence of multiple halogen atoms. These interactions can lead to the formation of various derivatives and complexes, which may exhibit unique chemical and biological properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine: Similar structure but lacks the difluoro groups.

2,4-Dichloro-6-(trifluoromethyl)aniline: Contains a similar trifluoromethyl group but differs in the position of chlorine atoms and the presence of an amino group.

Uniqueness

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds.

Activité Biologique

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine is a halogenated phenylhydrazine compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H3Cl2F5N2

- Molecular Weight : 281.01 g/mol

- CAS Number : 111234-64-1

The compound features a complex structure characterized by multiple chlorine and fluorine substituents, which may influence its reactivity and biological interactions.

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. Hydrazine derivatives are known for their capacity to modulate biochemical pathways, potentially affecting gene expression and cellular metabolism. The following sections detail specific biological activities associated with this compound.

Enzyme Interactions

Research indicates that this compound can act as both a substrate and an inhibitor for specific enzymes, influencing processes such as oxidative stress responses and apoptosis. For instance:

- Enzymatic Inhibition : Studies have shown that certain derivatives of phenylhydrazine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in various signaling pathways related to cancer proliferation. For example, compounds structurally similar to this compound have demonstrated IC50 values less than 4.1 nM against FGFR1 .

Antiproliferative Activity

The antiproliferative potential of this compound has been explored in various cell lines. Notably:

- Cell Line Studies : In vitro studies reveal that derivatives containing the hydrazine moiety exhibit significant cytotoxicity against cancer cell lines such as KG1 and SNU16, with IC50 values ranging from 25.3 nM to 77.4 nM .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions involving hydrazine derivatives and halogenated phenyl compounds. The following table summarizes common synthesis routes:

| Synthesis Method | Description |

|---|---|

| Hydrazination | Reaction of hydrazine with appropriate halogenated phenyl precursors under acidic conditions. |

| Nucleophilic Substitution | Utilization of fluorinated aromatic compounds to introduce trifluoromethyl groups. |

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Anticancer Activity : A study highlighted the synthesis of indazole-containing derivatives that included the this compound structure, demonstrating promising anticancer properties through FGFR inhibition .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the halogen substituents significantly affect the biological activity of related compounds. The presence of electronegative groups like chlorine was found crucial for eliciting antiproliferative effects against various cancer cell lines .

Propriétés

IUPAC Name |

[2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F5N2/c8-2-4(10)1(7(12,13)14)5(11)3(9)6(2)16-15/h16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTSRWAPKUSFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Cl)NN)Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.